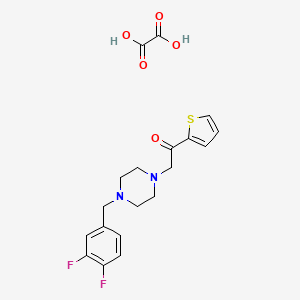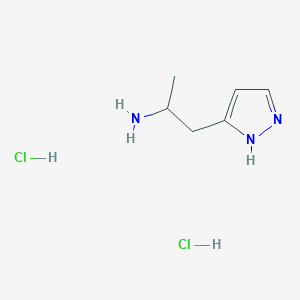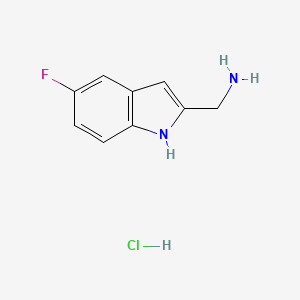
2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-difluorobenzyl group and a thiophen-2-yl group, forming a ketone structure. The oxalate salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3,4-difluorobenzyl chloride under basic conditions to form the intermediate piperazine derivative. Subsequent reaction with thiophen-2-carbonyl chloride in the presence of a suitable base yields the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can optimize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperazine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: : The ketone group can be reduced to an alcohol.
Substitution: : The fluorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Alcohol derivatives: from reduction reactions.
Substituted benzyl derivatives: from substitution reactions.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the difluorobenzyl group and the thiophen-2-yl group. Similar compounds might include other piperazine derivatives or compounds with different substituents on the benzyl ring. These compounds may have different biological activities or chemical properties.
List of Similar Compounds
Piperazine derivatives with different substituents
Compounds with benzyl rings substituted with various functional groups
Thiophene derivatives with different substituents
特性
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUPHRGEXZRPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2887502.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide](/img/structure/B2887507.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)

![6-Methyl-2-({1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2887511.png)
![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
![2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2887521.png)
